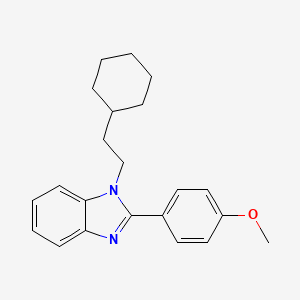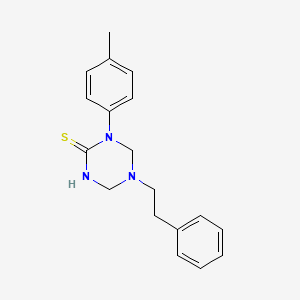
1-(2-cyclohexylethyl)-2-(4-methoxyphenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-cyclohexylethyl)-2-(4-methoxyphenyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclohexylethyl)-2-(4-methoxyphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the benzimidazole ring. The specific steps may vary, but a common method involves:
Condensation Reaction: o-phenylenediamine reacts with 4-methoxybenzaldehyde in the presence of an acid catalyst.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Alkylation: The final step involves the alkylation of the benzimidazole with 2-cyclohexylethyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-cyclohexylethyl)-2-(4-methoxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-cyclohexylethyl)-2-(4-methoxyphenyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-cyclohexylethyl)-2-(4-methoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-cyclohexylethyl)-2-phenyl-1H-benzimidazole
- 1-(2-cyclohexylethyl)-2-(4-chlorophenyl)-1H-benzimidazole
- 1-(2-cyclohexylethyl)-2-(4-nitrophenyl)-1H-benzimidazole
Uniqueness
1-(2-cyclohexylethyl)-2-(4-methoxyphenyl)-1H-benzimidazole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclohexylethyl group also adds to its steric properties, affecting its interaction with molecular targets.
Eigenschaften
Molekularformel |
C22H26N2O |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-(2-cyclohexylethyl)-2-(4-methoxyphenyl)benzimidazole |
InChI |
InChI=1S/C22H26N2O/c1-25-19-13-11-18(12-14-19)22-23-20-9-5-6-10-21(20)24(22)16-15-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15-16H2,1H3 |
InChI-Schlüssel |
BSPGOCGPZLVSJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCC4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 3-methylbenzoate](/img/structure/B11596342.png)
![{(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11596345.png)

![2-({(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B11596356.png)
![{(3Z)-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11596358.png)
![(5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596365.png)
![3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11596368.png)

![2-{(4E)-2,5-dioxo-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11596382.png)
![Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596386.png)
![N'-[(phenylsulfonyl)oxy]pyridine-4-carboximidamide](/img/structure/B11596388.png)

![ethyl 4-{butyl[(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11596403.png)
![5-{[(4-methylphenyl)amino]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11596404.png)
